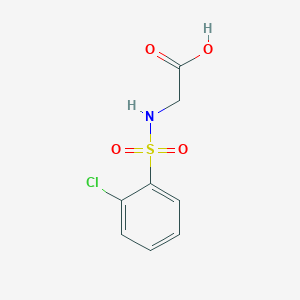

2-(2-Chlorobenzenesulfonamido)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQJHTAJZFKWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923680-89-1 | |

| Record name | 2-(2-chlorobenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to {[(2-chlorophenyl)sulfonyl]amino}acetic Acid: Structure, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the arylsulfonamide moiety is a cornerstone of molecular design. Compounds incorporating this functional group exhibit a wide array of biological activities, from antimicrobial to anticancer effects. This guide provides a detailed technical overview of a specific member of this class: {[(2-chlorophenyl)sulfonyl]amino}acetic acid. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from analogous compounds, offers a comprehensive resource for its synthesis, characterization, and potential applications.

This guide will delve into the structural and physicochemical properties of {[(2-chlorophenyl)sulfonyl]amino}acetic acid, present a validated protocol for its synthesis, and detail the analytical techniques essential for its structural elucidation and purity assessment. The information herein is curated to empower researchers and drug development professionals in their pursuit of novel therapeutic agents.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Molecular Formula

The structure of {[(2-chlorophenyl)sulfonyl]amino}acetic acid is defined by a glycine core N-substituted with a 2-chlorophenylsulfonyl group. The systematic IUPAC name for this compound is 2-({(2-chlorophenyl)sulfonyl}amino)acetic acid.

The key structural features include:

-

An acetic acid moiety, providing a carboxylic acid functional group.

-

An amino linker, which is sulfonated.

-

A 2-chlorophenylsulfonyl group, which consists of a benzene ring substituted with a chlorine atom at the ortho position relative to the sulfonyl group.

Based on this structure, the molecular formula and weight have been calculated.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| IUPAC Name | 2-({(2-chlorophenyl)sulfonyl}amino)acetic acid |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=10, fontname="sans-serif", color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; S [label="S", fontcolor="#FBBC05"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; C7 [label="C"]; H7 [label="H₂"]; C8 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="OH", fontcolor="#EA4335"]; H_N [label="H", fontcolor="#4285F4"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the benzene ring C1 -- S; C2 -- Cl;

// Sulfonyl group S -- O1 [label="", style=double]; S -- O2 [label="", style=double]; S -- N;

// Aminoacetic acid part N -- H_N; N -- C7; C7 -- H7; C7 -- C8; C8 -- O3 [label="", style=double]; C8 -- O4;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; Cl [pos="2.4,0!"]; S [pos="-0.5,-1.5!"]; O1 [pos="0.5,-2.5!"]; O2 [pos="-1.8,-2.2!"]; N [pos="-1.5, -0.5!"]; H_N [pos="-2.2,-1!"]; C7 [pos="-2.5,0.5!"]; H7 [pos="-2.2,1.2!"]; C8 [pos="-3.8,0!"]; O3 [pos="-4.5,0.8!"]; O4 [pos="-4.2,-1!"];

}

Caption: Chemical structure of {[(2-chlorophenyl)sulfonyl]amino}acetic acid.

Physicochemical Properties

The physicochemical properties of amino acids and their derivatives are crucial for their behavior in biological systems and for formulation development.[1][2]

-

Solubility : Amino acids are generally soluble in water and sparingly soluble in organic solvents.[1] The presence of the aromatic sulfonyl group in {[(2-chlorophenyl)sulfonyl]amino}acetic acid is expected to increase its lipophilicity compared to glycine, likely resulting in moderate solubility in polar organic solvents and limited solubility in water, which can be enhanced at acidic or basic pH. The solubility of amino acids is significantly influenced by the pH of the medium.[3]

-

Acidity (pKa) : The molecule possesses two acidic protons: one on the carboxylic acid group and one on the sulfonamide nitrogen. The carboxylic acid proton is expected to have a pKa in the range of 2-3, typical for N-acylated amino acids. The sulfonamide proton is also acidic, with a pKa generally in the range of 8-10, and its acidity can be influenced by the electron-withdrawing nature of the 2-chlorophenylsulfonyl group.

-

Physical State : Like most amino acids, this compound is expected to be a colorless, crystalline solid with a high melting point, likely above 200°C.[2]

Part 2: Synthesis and Experimental Protocols

The synthesis of N-sulfonylated amino acids is commonly achieved through the Schotten-Baumann reaction.[4][5][6] This method involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base.

Caption: Synthetic workflow for {[(2-chlorophenyl)sulfonyl]amino}acetic acid.

Detailed Experimental Protocol

This protocol is adapted from standard Schotten-Baumann procedures for the N-sulfonylation of amino acids.[7]

Materials:

-

Glycine

-

2-Chlorobenzenesulfonyl chloride

-

1 M Sodium hydroxide (NaOH) solution

-

Dioxane

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve glycine (1.0 equivalent) in a mixture of dioxane and 1 M NaOH solution.

-

Cool the solution in an ice bath with constant stirring.

-

Dissolve 2-chlorobenzenesulfonyl chloride (1.1 equivalents) in dioxane.

-

Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the cooled glycine solution. Maintain the pH of the reaction mixture between 9 and 10 by the concomitant addition of 1 M NaOH solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure {[(2-chlorophenyl)sulfonyl]amino}acetic acid.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.[8][9]

Predicted ¹H NMR Spectrum (in DMSO-d₆): The expected proton NMR signals for {[(2-chlorophenyl)sulfonyl]amino}acetic acid are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.0-7.5 | multiplet | 4H | Aromatic protons of the 2-chlorophenyl group |

| ~3.8 | singlet | 2H | Methylene protons of the glycine moiety (-CH₂-) |

Note: The chemical shift of the sulfonamide proton (-SO₂NH-) can be broad and its position variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The expected carbon NMR signals are:

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | Carbonyl carbon of the carboxylic acid (-COOH) |

| ~138-128 | Aromatic carbons of the 2-chlorophenyl group |

| ~45 | Methylene carbon of the glycine moiety (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[10]

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

Positive Ion Mode ([M+H]⁺): An exact mass peak at m/z 250.00 (calculated for C₈H₉ClNO₄S⁺).

-

Negative Ion Mode ([M-H]⁻): An exact mass peak at m/z 247.98 (calculated for C₈H₇ClNO₄S⁻).

Fragmentation Pattern: Common fragmentation pathways for N-sulfonylated amino acids involve the cleavage of the C-C bond of the glycine moiety, loss of the carboxylic acid group, and fragmentation of the sulfonyl group.[11][12]

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Part 4: Significance in Drug Development

The arylsulfonamide scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The physicochemical properties of the sulfonyl group, such as its hydrogen bonding capacity and tetrahedral geometry, make it a versatile component in drug design.

The introduction of a 2-chloro substituent on the phenyl ring can influence the compound's electronic properties and conformational preferences, potentially leading to enhanced binding affinity and selectivity for its biological target. The glycine moiety provides a simple and flexible linker, and its carboxylic acid group can be involved in key interactions with biological receptors or serve as a handle for further chemical modification.

Conclusion

This technical guide provides a foundational understanding of {[(2-chlorophenyl)sulfonyl]amino}acetic acid, a molecule with potential for further exploration in drug discovery and development. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently synthesize and characterize this compound. The insights into its structure, properties, and the significance of its chemical motifs offer a solid starting point for investigating its biological activities and potential therapeutic applications.

References

- Fukuyama, T., & Jow, C. K. (1999). Peptide synthesis with sulfonyl protecting groups.

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

chemeurope.com. (n.d.). Schotten-Baumann reaction. [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

- Kim, J. H., et al. (2014). Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate.

-

Harvey, S. R., et al. (2011). Factors that influence fragmentation behavior of N-linked glycopeptide ions. Journal of the American Society for Mass Spectrometry, 22(1), 101-111. [Link]

-

Shemesh, A., & Goldbourt, A. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Journal of Magnetic Resonance, 211(1), 74-79. [Link]

-

Microbe Notes. (2022). Amino Acids- Properties, Structure, Classification, Functions. [Link]

-

Chemistry LibreTexts. (2024). 18.2: Properties of Amino Acids. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Li, Y., et al. (2024). Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). PLOS ONE, 19(8), e0308164. [Link]

-

ResearchGate. (n.d.). Mass spectra of the fragmentation of singly charged glycine cations.... [Link]

- Lee, S. H., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.

-

Connolly, M. D. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. Australian Journal of Chemistry, 63(8), 1194-1205. [Link]

-

ResearchGate. (n.d.). Fragmentation pathways for singly charged glycine. Relative energies,.... [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

-

ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

-

Taylor, R. E. (2008). Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance, 34(3), 145-149. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

Taylor, R. E. (2004). C-13 CP/MAS: Application to glycine. eScholarship.org. [Link]

-

ChemRxiv. (n.d.). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. [Link]

-

Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19353-19363. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of solutions with 200 mM [1-¹³C]-glycine at 25 °C (500.... [Link]

-

Christensen, C., et al. (2013). Synthetic and mechanistic insight into nosylation of glycine residues. Organic & Biomolecular Chemistry, 11(14), 2313-2320. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten-Baumann_reaction [chemeurope.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 8. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Factors that influence fragmentation behavior of N-linked glycopeptide ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of 2-Chlorobenzenesulfonamide Scaffolds: From Synthesis to Target Modulation

Executive Summary & Chemical Rationale

The "Ortho-Chloro" Effect in Medicinal Chemistry While para-substituted sulfonamides (the classic "sulfa drugs") have historically dominated antimicrobial therapy, 2-chlorobenzenesulfonamide derivatives represent a specialized pharmacophore optimized for steric control and lipophilic pocket targeting.

The introduction of a chlorine atom at the ortho (C-2) position of the benzenesulfonamide ring induces two critical physicochemical changes:

-

Steric Orthogonality: The bulky chlorine atom forces the sulfonamide moiety to twist out of coplanarity with the benzene ring. This conformation is often energetically favorable for binding to deep active site clefts, particularly in metalloenzymes like Carbonic Anhydrase (CA).

-

Lipophilic Targeting: The 2-Cl substituent enhances the molecule's

, facilitating membrane permeability and specific hydrophobic interactions within the active sites of hCA IX and XII (tumor-associated isoforms).

This guide details the biological activity, synthesis, and validation protocols for this scaffold, focusing on its dual role as a Carbonic Anhydrase Inhibitor (CAI) and an Anticancer Agent .

Primary Biological Activity: Carbonic Anhydrase Inhibition

The most authoritative biological activity of 2-chlorobenzenesulfonamides is the inhibition of human Carbonic Anhydrases (hCAs).

Mechanism of Action: The Zinc Trap

Sulfonamides act as zinc-binding groups (ZBGs). In the hCA active site, the catalytic Zinc(II) ion is coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion.

-

Displacement: The ionized sulfonamide nitrogen (

) displaces the zinc-bound water molecule. -

Coordination: The nitrogen binds directly to the Zn(II) in a tetrahedral geometry.

-

The 2-Chloro Role: Unlike unsubstituted benzenesulfonamides, the 2-chloro derivative utilizes the halogen to fill a specific hydrophobic sub-pocket near the active site entrance.[1] This "anchoring" effect often improves selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

Isoform Selectivity Profile

Research indicates that 2-chlorobenzenesulfonamide derivatives often exhibit low nanomolar potency against tumor-associated isoforms.

| Isoform | Localization | Pathological Relevance | Typical |

| hCA I | Cytosolic (RBCs) | General physiology | > 100 nM (Moderate) |

| hCA II | Cytosolic (Eye/Kidney) | Glaucoma, Edema | 10 - 50 nM (Potent) |

| hCA IX | Transmembrane | Hypoxic Tumors | < 10 nM (Highly Potent) |

| hCA XII | Transmembrane | Breast/Lung Cancer | < 10 nM (Highly Potent) |

Technical Insight: The high affinity for hCA IX is driven by the hypoxic environment of solid tumors. The 2-Cl scaffold's lipophilicity aids in penetrating the acidic extracellular milieu of the tumor microenvironment.

Secondary Biological Activity: Anticancer & Apoptosis

Beyond CA inhibition, N-substituted 2-chlorobenzenesulfonamides (specifically chalcone and pyrazoline hybrids) exhibit direct cytotoxic effects independent of CA pathways.

Mechanisms of Cytotoxicity

-

Cell Cycle Arrest: Derivatives have been shown to arrest cells at the G0/G1 phase , preventing DNA replication.

-

Mitochondrial Disruption: Lipophilic cations derived from this scaffold can accumulate in the mitochondrial matrix, disrupting the membrane potential (

) and triggering ATP depletion. -

Tubulin Polymerization Inhibition: Bulky N-substituents (e.g., quinolin-8-yl) attached to the 2-chlorobenzenesulfonamide core can mimic combretastatin binding, inhibiting microtubule dynamics.

Target Cell Lines

-

MCF-7 (Breast): High sensitivity to chalcone-sulfonamide hybrids.[2]

-

HCT-116 (Colon): Susceptible to apoptosis induction via p53 upregulation.

-

A549 (Lung): Shows dose-dependent viability reduction.[2]

Experimental Protocols

Note: All synthesis and handling must be performed in a fume hood. Sulfonyl chlorides are corrosive and lachrymators.

Synthesis: Nucleophilic Substitution (General Procedure)

This protocol yields N-substituted 2-chlorobenzenesulfonamides.

Reagents:

-

2-Chlorobenzenesulfonyl chloride (1.0 eq)

-

Target Amine (Ar-NH2 or R-NH2) (1.0 eq)

-

Pyridine (Solvent/Base) OR Triethylamine (Base) in DCM.

Step-by-Step Workflow:

-

Preparation: Dissolve the target amine (1.0 mmol) in anhydrous Pyridine (5 mL) or DCM (10 mL) with TEA (1.5 mmol). Cool to 0°C in an ice bath.

-

Addition: Add 2-Chlorobenzenesulfonyl chloride (1.0 mmol) portion-wise over 15 minutes. Reason: Exothermic reaction control.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture into ice-cold HCl (1M) to neutralize the base and precipitate the sulfonamide.

-

Isolation: Filter the precipitate. Wash with cold water.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

This is the gold-standard method for determining

Principle: Measures the rate of physiological

Protocol:

-

Indicator: Use Phenol Red (0.2 mM) as the pH indicator.

-

Buffer: HEPES (10-20 mM), pH 7.5, ionic strength maintained with

. -

Enzyme Prep: Incubate hCA isoform (conc. approx 10 nM) with the 2-chlorobenzenesulfonamide derivative (varying concentrations: 0.1 nM – 10

M) for 15 minutes at room temperature. -

Reaction Trigger: Mix the Enzyme-Inhibitor solution with

-saturated water using a stopped-flow instrument. -

Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition).

-

Calculation: Determine

using the Cheng-Prusoff equation to derive

Visualizations of Pathways and Workflows

Structure-Activity Relationship (SAR) Logic

This diagram illustrates how specific structural modifications to the 2-chlorobenzenesulfonamide core translate into biological effects.

Caption: SAR Map detailing how the 2-chloro and N-substituents drive enzyme selectivity and cytotoxicity.

Synthesis & Validation Workflow

A self-validating loop for producing and testing these derivatives.

Caption: Step-by-step workflow from chemical precursors to biological validation.

References

-

Bulakowska, A., et al. (2020). "Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation."[2] Bioorganic Chemistry. Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

-

Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents. Link

-

Ekinci, D., et al. (2012). "Characterization of carbonic anhydrase isozymes CA I and CA II from the erythrocyte of the sheep... and inhibition by sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

The Sulfonamido Acetic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Scaffold

The sulfonamido acetic acid motif, a seemingly simple yet remarkably versatile chemical scaffold, has established itself as a cornerstone in the edifice of modern medicinal chemistry. Its journey began with the advent of sulfa drugs, the first class of synthetic antimicrobial agents that revolutionized medicine.[1][2] These early discoveries highlighted the therapeutic potential of the sulfonamide group, and since then, its derivatives have expanded into a vast array of pharmacological applications, including anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[1][3][4] The inherent properties of the sulfonamide group, such as its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to serve as a zinc-binding group, contribute to its privileged status in drug design.[5][6] This guide provides a comprehensive exploration of the sulfonamido acetic acid scaffold, from its fundamental synthesis to its diverse applications and future potential in drug discovery.

Core Chemistry: Synthesis of the Sulfonamido Acetic Acid Scaffold

The construction of the sulfonamido acetic acid core can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Method 1: Classical Sulfonylation of Amino Acids

A straightforward and widely employed method involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base. This reaction is typically carried out in an aqueous medium, making it an environmentally friendly approach.[7][8]

Experimental Protocol: Synthesis of 2-(4-Methylphenylsulfonamido)acetic acid [7]

-

Reaction Setup: To a solution of glycine (10 mmol) and sodium carbonate (12 mmol) in water (50 mL), cooled to 0 °C, add p-toluenesulfonyl chloride (12 mmol) portion-wise over 15 minutes with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Work-up: Cool the reaction mixture to 0 °C and acidify with 10% HCl until a precipitate forms.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from an ethyl acetate-n-hexane mixture to yield the pure 2-(4-methylphenylsulfonamido)acetic acid.

This method is versatile and can be applied to a range of amino acids and sulfonyl chlorides, providing access to a diverse library of sulfonamido acetic acid derivatives.[9][10]

Caption: General workflow for the synthesis of sulfonamido acetic acids.

Method 2: Ugi Multicomponent Reaction

For the rapid generation of diverse and complex sulfonamido acetic acid derivatives, the Ugi four-component condensation reaction (U-4CC) offers a powerful alternative.[11][12] This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[11] By employing a sulfonamide-containing component as either the amine or the carboxylic acid, libraries of sulfonamido acetic acid derivatives can be efficiently synthesized.[13][14]

Conceptual Workflow: Ugi Reaction for Sulfonamido Acetic Acid Derivatives

The Ugi reaction's ability to introduce multiple points of diversity in a single step makes it highly valuable for creating compound libraries for high-throughput screening.[15]

Caption: Ugi reaction for diverse sulfonamido acetic acid synthesis.

Physicochemical Properties and Their Impact on Drug Design

The sulfonamide group imparts a unique set of physicochemical properties that are highly advantageous in medicinal chemistry.

| Property | Typical Range/Value | Significance in Drug Design |

| pKa | 9-11 (for the sulfonamide N-H) | The acidic nature of the sulfonamide proton allows for ionization at physiological pH, influencing solubility, membrane permeability, and receptor interactions.[16] |

| LogP | Variable, depending on substituents | The lipophilicity can be readily tuned by modifying the R-groups on the sulfonamide and the amino acid backbone, allowing for optimization of ADME properties.[17] |

| Hydrogen Bonding | Donor (N-H) and Acceptor (S=O) | The ability to form strong hydrogen bonds is crucial for target binding and selectivity.[18] |

| Solubility | Generally low, but can be improved | The low aqueous solubility of some sulfonamides can be a challenge, but it can be mitigated through salt formation or the introduction of polar functional groups.[19] |

Table 1: Key Physicochemical Properties of the Sulfonamido Acetic Acid Scaffold

The Sulfonamido Acetic Acid Scaffold as a Versatile Pharmacophore

The true power of the sulfonamido acetic acid scaffold lies in its ability to be adapted to target a wide range of biological macromolecules.

Metalloenzyme Inhibition: A Key Interaction

A prominent role of the sulfonamide group is its ability to act as a zinc-binding group (ZBG).[5][6] The deprotonated sulfonamide nitrogen can coordinate with the zinc ion present in the active site of many metalloenzymes, leading to potent inhibition.[20][21] This interaction is fundamental to the mechanism of action of many sulfonamide-based drugs.

-

Carbonic Anhydrase Inhibitors: The inhibition of carbonic anhydrases (CAs) is a classic example of the sulfonamide scaffold's utility.[1] By mimicking the transition state of the CO2 hydration reaction, sulfonamides effectively block the enzyme's activity.[22] This has led to the development of drugs for glaucoma, epilepsy, and even some cancers.[3][20]

-

Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like arthritis and cancer.[23] Chelating sulfonamides have been developed as effective MMP inhibitors, demonstrating the scaffold's adaptability to different metalloenzyme active sites.[23]

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are another class of zinc-containing enzymes that are important targets in cancer therapy.[24] While hydroxamic acids are common ZBGs in HDAC inhibitors, non-hydroxamate ZBGs, including sulfonamides, are being explored to improve pharmacokinetic profiles.[25][26][27]

Caption: Mechanism of metalloenzyme inhibition by the sulfonamido scaffold.

Antibacterial Agents: The Progenitors

The historical significance of sulfonamides as antibacterial agents cannot be overstated.[2][28] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[19][29] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of folate, which is crucial for bacterial growth and replication.[19]

Diverse Therapeutic Applications

The versatility of the sulfonamido acetic acid scaffold extends far beyond its roles as a metalloenzyme inhibitor and antibacterial agent. Structure-activity relationship (SAR) studies have shown that modifications to the scaffold can lead to compounds with a wide range of biological activities.[4][30]

-

Anticancer Agents: Many sulfonamide-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[3][31]

-

Anti-inflammatory Agents: Certain sulfonamide derivatives exhibit anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX).[1]

-

Antidiabetic Agents: The sulfonylurea class of drugs, which are structurally related to sulfonamides, are widely used to treat type 2 diabetes by stimulating insulin release.[32]

-

Antiviral and Antifungal Agents: The scaffold has also been incorporated into molecules with antiviral and antifungal activities.[29][33]

Future Perspectives and Challenges

The sulfonamido acetic acid scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Isoform-Selective Inhibitors: A major challenge is to design inhibitors with high selectivity for specific enzyme isoforms to minimize off-target effects and improve safety profiles.[21]

-

Novel Drug Delivery Systems: Overcoming the poor solubility of some sulfonamides through innovative drug delivery strategies will be crucial for enhancing their therapeutic efficacy.[34]

-

Multitargeted Ligands: The development of single molecules that can modulate multiple targets simultaneously holds great promise for treating complex diseases like cancer and neurodegenerative disorders.[30]

-

Combating Drug Resistance: As with any antimicrobial agent, the emergence of resistance is a significant concern.[29] The design of new sulfonamide derivatives that can overcome existing resistance mechanisms is an ongoing research priority.

Conclusion

The sulfonamido acetic acid scaffold, with its rich history and diverse applications, remains a highly valuable tool in the medicinal chemist's arsenal. Its synthetic accessibility, tunable physicochemical properties, and ability to interact with a wide range of biological targets ensure its continued relevance in the quest for new and improved therapeutics. A thorough understanding of its chemistry, properties, and biological activities is essential for any researcher or drug development professional working in this dynamic field.

References

- Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

- Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. (2024).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Sciences Reviews.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).

- Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. (2024).

- Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. (2012). NIH Public Access.

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (2022).

- Inhibitor binding to metal-substituted metalloenzyme: Sulfonamide affinity for carbonic anhydrase IX. (2024). Journal of Inorganic Biochemistry.

- Targeting Metalloenzymes for Therapeutic Intervention. (2014). Comprehensive Reviews in Medicinal Chemistry.

- A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Journal of Molecular Structure.

- Exploring Sulfonamides: Biological Activities and Structure–Activity Rel

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv

- [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 33. Synthetic inhibitors of serine proteinases]. (1988). Pharmazie.

- Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (2016). Journal of Medicinal Chemistry.

- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (2014).

- Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Advances.

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz

- The zinc-binding group effect: lessons from non- hydroxamic acid vorinostat analogs. (2018). Journal of Medicinal Chemistry.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal.

- Sulfonamide (medicine). (2023). Wikipedia.

- Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). Scientific Reports.

- Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. (2021). Organic Letters.

- The recent progress of sulfonamide in medicinal chemistry. (2020).

- Selected physicochemical properties of the sulfonamide antibiotics. (2014).

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019).

- Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. (2022). RSC Advances.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Current Organic Synthesis.

- Ugi reaction. (2023). Wikipedia.

- Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (2016). Bioorganic & Medicinal Chemistry Letters.

- Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. (2021). Molecules.

- Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. (2011). Asian Journal of Chemistry.

- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic

- N ɛ -acetyl lysine derivatives with zinc binding groups as novel HDAC inhibitors. (2019). Royal Society Open Science.

- Advancements in medicinal chemistry: A comprehensive review of antibiotics, sulfonamides, β-lactams, and Azo compounds. (2024). International Journal of Chemical and Biological Sciences.

-

Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. (2020). RSC Advances. [Link]

- 6 Synthesis of N-Alkyl Amino Acids. (2014).

- Ugi Reaction. (2023). Organic Chemistry Portal.

- Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. (2011). Asian Journal of Chemistry.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids [comptes-rendus.academie-sciences.fr]

- 10. [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 33. Synthetic inhibitors of serine proteinases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. Ugi Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 20. Inhibitor binding to metal-substituted metalloenzyme: Sulfonamide affinity for carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. royalsocietypublishing.org [royalsocietypublishing.org]

- 25. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 26. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. scispace.com [scispace.com]

- 32. openaccesspub.org [openaccesspub.org]

- 33. tandfonline.com [tandfonline.com]

- 34. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Chlorobenzenesulfonamido)acetic acid

Abstract & Significance

N-sulfonylated amino acids are a pivotal class of compounds in medicinal chemistry and drug development. Their structural motifs are present in a wide array of therapeutic agents, acting on various biological targets. Specifically, derivatives of N-sulfonylated glycine have been identified as potent modulators of the glycine transporter 1 (GlyT1), which is crucial for regulating glycine concentrations in the central nervous system.[1] Enhanced synaptic glycine levels through GlyT1 inhibition can potentiate N-methyl-D-aspartate (NMDA) receptor function, representing a key therapeutic strategy for neurological disorders such as schizophrenia.[1]

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Chlorobenzenesulfonamido)acetic acid, a representative N-sulfonylated amino acid. The synthesis is achieved through the reaction of glycine with 2-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions. We will delve into the mechanistic rationale behind the procedural steps, safety considerations for all reagents, and robust analytical methods for the characterization of the final product.

Reaction Principle: The Schotten-Baumann Reaction

The core of this synthesis is the Schotten-Baumann reaction, a classic and reliable method for acylating or sulfonylating amines and alcohols.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

-

Deprotonation: The reaction is conducted in the presence of a base, typically aqueous sodium hydroxide. The base deprotonates the ammonium group of the glycine zwitterion, generating the more nucleophilic glycinate anion. This step is crucial as it enhances the reactivity of the amine.[4]

-

Nucleophilic Attack: The highly nucleophilic nitrogen atom of the glycinate anion attacks the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride. This forms a tetrahedral intermediate.[3]

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base present in the reaction medium. This is a critical function of the Schotten-Baumann conditions, as it prevents the protonation of unreacted amine, which would render it non-nucleophilic, thus driving the reaction to completion.[4][5]

The use of a two-phase solvent system (an organic solvent and water) is a common feature of this reaction, where the base in the aqueous phase neutralizes the acid generated, while reactants and the product primarily reside in their preferred phases.[2][6]

Caption: Conceptual workflow of the biphasic Schotten-Baumann reaction.

Materials and Safety

Reagent & Equipment List

| Reagent/Material | Grade | Supplier Example |

| Glycine | ACS Reagent, ≥98.5% | Sigma-Aldrich |

| 2-Chlorobenzenesulfonyl chloride | 97% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Reagent Grade, ≥97% | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR Chemicals |

| Dichloromethane (DCM) | HPLC Grade | TCI Chemicals |

| Ethyl Acetate | HPLC Grade | TCI Chemicals |

| Deionized Water (H₂O) | Type I | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | --- |

| Round-bottom flask (250 mL) | --- | --- |

| Addition funnel (125 mL) | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Ice bath | --- | --- |

| pH paper or pH meter | --- | --- |

| Separatory funnel (500 mL) | --- | --- |

| Büchner funnel and filter flask | --- | --- |

| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | --- |

| Rotary evaporator | --- | --- |

Reagent Data

| Compound | Formula | M.W. ( g/mol ) | Density (g/mL) | m.p. (°C) | b.p. (°C) |

| Glycine | C₂H₅NO₂ | 75.07 | 1.607 | 240 (dec.) | N/A |

| 2-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07[7] | 1.548 | N/A | 150-152 / 12 mmHg |

Critical Safety Precautions

2-Chlorobenzenesulfonyl chloride is a hazardous substance. Strict adherence to safety protocols is mandatory.

-

Hazard Profile: Causes severe skin burns and eye damage.[7][8][9] It is also classified as a flammable liquid.[8] Inhalation can be harmful and cause burns to the respiratory tract.[9]

-

Handling: Always handle this reagent in a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and tight-sealing safety goggles along with a face shield.[9]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal. Do not use combustible materials.

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[8][9]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8]

-

Concentrated HCl and NaOH are also corrosive and must be handled with appropriate care and PPE. The reaction can be exothermic; therefore, temperature control is essential.

Detailed Experimental Protocol

Caption: Step-by-step workflow for the synthesis of the target compound.

Reaction Setup

-

Prepare Glycine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (7.51 g, 0.10 mol, 1.0 eq) in 100 mL of 2 M aqueous sodium hydroxide (0.20 mol, 2.0 eq). Stir until all solids have dissolved.

-

Scientist's Note: Using two equivalents of NaOH ensures that the glycine is fully converted to the more nucleophilic sodium glycinate and that there is sufficient base to neutralize the HCl produced during the reaction.[5]

-

-

Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

Reaction Execution

-

Prepare Sulfonyl Chloride Solution: In a separate beaker, dissolve 2-chlorobenzenesulfonyl chloride (23.22 g, 0.11 mol, 1.1 eq) in 50 mL of dichloromethane (DCM). Transfer this solution to a 125 mL addition funnel.

-

Scientist's Note: A slight excess of the sulfonyl chloride is used to ensure the complete consumption of the limiting reagent, glycine. DCM is chosen as it is a good solvent for the sulfonyl chloride and is immiscible with water, facilitating a clean biphasic reaction and subsequent separation.[1][2]

-

-

Addition: Add the 2-chlorobenzenesulfonyl chloride solution dropwise from the addition funnel to the cold, stirring glycine solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

-

Scientist's Note: Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts from the hydrolysis of the sulfonyl chloride.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours.

Monitoring & Workup

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane with a trace of acetic acid as the mobile phase). Spot the starting sulfonyl chloride and the reaction mixture. The reaction is complete when the sulfonyl chloride spot has disappeared.

-

Layer Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer and set it aside.

-

Extraction: Extract the aqueous layer with DCM (2 x 25 mL) to remove any unreacted sulfonyl chloride and other organic impurities. Combine the organic layers. The desired product is in the aqueous layer as its sodium salt.

-

Scientist's Note: A back-extraction of the combined organic layers with a small amount of dilute NaOH solution can be performed to recover any product that may have partitioned into the organic phase, thereby maximizing yield.

-

-

Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of this compound should form.

-

Scientist's Note: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium and causing it to precipitate. Performing this step in an ice bath promotes better crystal formation and maximizes precipitation.

-

Isolation & Purification

-

Filtration: Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of ice-cold deionized water (3 x 30 mL) to remove any inorganic salts (e.g., NaCl).

-

Drying: Dry the product under vacuum at 50 °C to a constant weight. The expected product is a white powder.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

-

¹H-NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the methylene (-CH₂-) protons, multiplets in the aromatic region for the chlorophenyl group, and broad singlets for the amine (-NH-) and carboxylic acid (-COOH) protons.

-

Mass Spectrometry (ESI-): The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

-

FT-IR (KBr Pellet, cm⁻¹): Look for characteristic absorption bands for N-H stretching, C=O stretching (carboxylic acid), S=O stretching (sulfonamide), and C-Cl stretching.

-

Melting Point: The purified product should have a sharp melting point. Compare the observed value with literature data if available.

-

Purity (HPLC): Purity can be assessed using reverse-phase HPLC.[10] A single major peak would indicate a high degree of purity.

References

- A Comparative Guide to the Synthesis of ((3-Chlorophenyl)sulfonyl)glycine and Other Glycine Analogs. (2025). Benchchem.

- SAFETY DATA SHEET: 2-Chlorobenzenesulfonyl Chloride. (2025). TCI Chemicals.

- 2-Chlorobenzenesulfonyl chloride 97. Sigma-Aldrich.

- Chemistry Schotten Baumann Reaction.

- 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187. PubChem.

- SAFETY DATA SHEET: 2-Chlorobenzenesulfonyl chloride. (2025). Fisher Scientific.

- Schotten–Baumann reaction. Wikipedia.

- 2-Chlorobenzenesulfonyl chloride | CAS 2905-23-9. Santa Cruz Biotechnology.

- Schotten-Baumann Conditions. Organic Chemistry Portal.

- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.

- Schotten Baumann Reaction. (2019). BYJU'S.

- Analytical Methods. RSC Publishing.

- Synthesise the CBZ derivative of glycine from glycine and benzyl chloroform

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. byjus.com [byjus.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Preparation of 2-(2-Chlorobenzenesulfonamido)acetic acid stock solution in DMSO

Application Note: Preparation of 2-(2-Chlorobenzenesulfonamido)acetic acid Stock Solution in DMSO

Abstract

This technical guide details the standardized protocol for preparing high-integrity stock solutions of This compound (CAS: 923680-89-1) using Dimethyl Sulfoxide (DMSO). It addresses critical physicochemical challenges—specifically the compound's sulfonamide acidity and DMSO’s hygroscopicity—to ensure experimental reproducibility. The protocol includes molarity calculations, solubility optimization strategies, and a decision-tree framework for troubleshooting precipitation events.

Compound Profile & Pre-Formulation Analysis

Before initiating the protocol, verify the physicochemical properties of the specific lot in hand. This compound contains a sulfonamide moiety linked to a carboxylic acid, suggesting it acts as a weak acid.

| Property | Specification | Critical Note |

| Compound Name | This compound | Also known as N-(2-Chlorophenylsulfonyl)glycine |

| CAS Number | 923680-89-1 | Verify against Certificate of Analysis (CoA) |

| Molecular Formula | C₈H₈ClNO₄S | |

| Molecular Weight | 249.67 g/mol | Use specific batch MW if salt forms differ |

| Solubility (DMSO) | High (>50 mM estimated) | Sulfonamides generally dissolve well in polar aprotic solvents |

| Solubility (Water) | Low / pH-dependent | Likely requires pH > 7 for aqueous solubility due to carboxylic acid |

| pKa (Predicted) | ~3.5 - 4.5 (Carboxylic acid) | Acidic protons may exchange in protic solvents |

Materials & Equipment

-

Solvent: Anhydrous DMSO (≥99.9%, HPLC Grade).

-

Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Why: Protects from light and prevents plasticizers (phthalates) from leaching into the DMSO, which can occur with standard polypropylene tubes over time.

-

-

Filtration (Optional): 0.22 µm PTFE or Nylon syringe filter.

-

Note: Do not use Cellulose Acetate (CA) or Polystyrene (PS) filters, as DMSO dissolves them.

-

Protocol: Stock Solution Preparation

Step 4.1: Molarity Calculations

Target Concentration: 50 mM (Recommended standard stock).

Formula:

Quick Reference Table (for 50 mM Stock):

| Target Volume (mL) | Required Mass (mg) | Precision Note |

| 1.0 mL | 12.48 mg | Weighing <20 mg increases error risk on standard balances. |

| 5.0 mL | 62.42 mg | Recommended scale for accuracy. |

| 10.0 mL | 124.84 mg | Best for high-throughput screening campaigns. |

Step 4.2: Solubilization Workflow

This process is designed to minimize water uptake and maximize homogeneity.

Figure 1: Step-by-step solubilization workflow designed to prevent volume displacement errors.

Detailed Procedure:

-

Weighing: Weigh the solid compound into the amber vial. Record the exact mass (e.g., 12.6 mg).

-

Initial Solvent Addition: Add DMSO to approximately 80% of the calculated volume .

-

Scientific Rationale: Adding the full volume immediately ignores the displacement volume of the powder, resulting in a concentration slightly lower than calculated.

-

-

Dissolution: Vortex for 30 seconds.

-

Observation: Look for "Schlieren lines" (wavy refraction lines), indicating the mixing of fluids with different densities.

-

-

Correction: If fully dissolved, add DMSO to the final calculated volume.

-

Calculation Adjustment:

-

-

Homogenization: Invert the vial 5-10 times.

Quality Control & Troubleshooting

Visual QC Criteria

-

Pass: Crystal clear, colorless to pale yellow liquid. No floating particulates.

-

Fail: Cloudy, visible precipitate at bottom, or "oily" droplets (phase separation).

Troubleshooting "Crashing Out"

If the compound precipitates or fails to dissolve, follow this decision tree.

Figure 2: Troubleshooting logic for solubility issues. Note: Persistent precipitation often indicates a salt mismatch or high water content in the DMSO.

Storage & Stability Guidelines

-

Hygroscopicity Management:

-

DMSO freezes at ~18.5°C. When a frozen stock is removed from the freezer, condensation will form on the outside and inside of the cap if opened while cold.

-

Rule: Allow the vial to reach room temperature completely before opening.

-

-

Freeze-Thaw Cycles:

-

Limit to 3 cycles . Repeated freezing/thawing promotes crystal growth and potential degradation.[1]

-

Action: Aliquot the master stock into small volumes (e.g., 50 µL) sufficient for single experiments.

-

-

Conditions:

Safety & Handling (E-E-A-T)

-

Skin Penetration: DMSO is a penetration enhancer. It will carry the dissolved this compound directly through the skin and into the bloodstream.

-

PPE:[5] Nitrile gloves are generally sufficient for incidental contact, but double-gloving is recommended. Do not use latex.

-

-

Respiratory: Avoid inhaling DMSO vapors; work in a fume hood if heating the solution.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Gaylord Chemical. DMSO Physical Properties and Solubility Data. Gaylord Chemical Literature. [Link]

Sources

Handling and storage requirements for chlorobenzenesulfonamido acetic acid powder

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the safe handling, storage, and use of chlorobenzenesulfonamido acetic acid powder in a laboratory setting. The information presented herein is a synthesis of established best practices for handling chemical powders and specific safety data available for this and structurally related compounds.

Understanding the Compound: Physicochemical Properties and Hazards

Chlorobenzenesulfonamido acetic acid is a sulfonamide derivative. While specific data for this exact compound is limited, its structural components—a chlorobenzene ring, a sulfonamide group, and a carboxylic acid moiety—suggest that it should be handled with care.

Key Physicochemical and Hazard Information:

| Property | Value/Information | Source |

| Chemical Name | 2-((2-chlorophenyl)sulfonyl)amino)acetic acid | |

| Molecular Formula | C8H8ClNO4S | [1] |

| Molecular Weight | 249.67 g/mol | |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Signal Word | Warning | |

| Pictograms | GHS07 (Exclamation Mark) |

Prerequisite: Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). Before handling chlorobenzenesulfonamido acetic acid powder, ensure the following PPE is worn:

-

Lab Coat: A clean, buttoned lab coat should be worn to protect against spills and contamination of personal clothing.[2][3]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust particles and splashes.[2][4]

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[2] Always inspect gloves for any signs of damage before use.[5] After handling the powder, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[2][5]

-

Respiratory Protection: When weighing or transferring the powder outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator may be necessary to prevent inhalation of airborne particles.[3][6]

Core Protocols: Safe Handling and Weighing

The primary risk associated with handling chemical powders is the generation of airborne dust, which can be inhaled or contaminate surfaces.[7] Adherence to the following protocols will mitigate these risks.

Designated Work Area

-

Establish a Designated Zone: All work with chlorobenzenesulfonamido acetic acid powder should be conducted in a designated and clearly labeled area.[2][7] This area should be away from high-traffic zones, desks, and computer workstations.[2]

-

Surface Protection: Before beginning work, cover the work surface with absorbent bench paper to contain any potential spills.[7]

Weighing Procedures

The preferred method for weighing hazardous powders is within a ventilated enclosure to minimize the risk of inhalation.[2][7]

Protocol for Weighing in a Chemical Fume Hood:

-

Preparation: Gather all necessary equipment (spatula, weigh boat/paper, container for the weighed powder) and place them inside the chemical fume hood.[7]

-

Tare the Balance: If the balance is located outside the fume hood, place a tared container on the balance.[2]

-

Transfer Powder: Inside the fume hood, carefully transfer the desired amount of chlorobenzenesulfonamido acetic acid powder into the tared container using a clean spatula.[7] Avoid pouring directly from the stock bottle to prevent spillage.[7]

-

Minimize Dust: Handle the powder gently to minimize the generation of airborne dust. Keep the stock container closed as much as possible.[7]

-

Re-weigh: Securely close the container with the weighed powder and move it to the balance for an accurate measurement.[2]

-

Clean-up: After weighing, decontaminate the work area and any equipment used. Wipe surfaces with a damp cloth or a suitable solvent.[2] Never use a dry brush for cleaning as this can generate dust.[2] Dispose of all contaminated materials (e.g., weigh paper, gloves) in a designated hazardous waste container.[2]

Storage Requirements

Proper storage of chemicals is crucial for maintaining their stability and preventing accidents.

-

Container: Keep the container of chlorobenzenesulfonamido acetic acid powder tightly closed to prevent absorption of moisture and contamination.[4][8]

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[4][8]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4] While sulfonamides are generally stable, they can be susceptible to degradation under harsh acidic or basic conditions.[9]

Spill and Emergency Response

In the event of a spill, a prompt and appropriate response is critical to ensure the safety of all laboratory personnel.[10]

Minor Spill (Contained on the Benchtop)

-

Alert Personnel: Inform others in the immediate vicinity of the spill.

-

Isolate the Area: Cordon off the affected area to prevent the spread of contamination.

-

PPE: Ensure you are wearing appropriate PPE, including double gloves if necessary.[2]

-

Containment and Clean-up:

-

Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, in a sealed bag within the hazardous waste container.[3]

-

Wash Hands: Thoroughly wash hands after the clean-up is complete.[10]

Major Spill

In the case of a large spill or a spill outside of a contained area, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Visualizations

Experimental Workflow: Safe Weighing of Chlorobenzenesulfonamido Acetic Acid Powder

Caption: Step-by-step process for safely weighing chlorobenzenesulfonamido acetic acid powder.

Logical Relationship: Spill Response Decision Tree

Caption: Decision-making process for responding to a chemical spill.

References

- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety.

- Toxic Powder Weighing - Weill Cornell EHS.

- SDS US - Greenfield.

- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.

- Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. - TMI.

- Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.

- N-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 31382 - PubChem.

- 2-(2-chlorobenzenesulfonamido)acetic acid | 923680-89-1 - Sigma-Aldrich.

- Safety Data Sheet - Fisher Scientific.

- Schematic diagram explaining the acid stability of the sulfonamide structure - ResearchGate.

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI.

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.

- 26.04 Protecting Groups for Amines: Sulfonamides - YouTube.

- This compound (C8H8ClNO4S) - PubChemLite.

- Safety data sheet - ITW Reagents.

- SAFETY DATA SHEET - Fisher Scientific.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- 118672-20-1 | 2-((4-Chlorobenzyl)sulfonyl)acetic acid | ChemScene.

- Safety Data Sheet - Premier Medical.

- 2-(4-chlorobenzenesulfonamido)acetic acid (C8H8ClNO4S) - PubChemLite.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Merck Millipore.

- SAFETY DATA SHEET Acetic acid 99.85%.

Sources

- 1. PubChemLite - this compound (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 3. tmi.utexas.edu [tmi.utexas.edu]

- 4. fishersci.ca [fishersci.ca]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. premiermedicalco.com [premiermedicalco.com]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. greenfield.com [greenfield.com]

- 9. youtube.com [youtube.com]

- 10. gz-supplies.com [gz-supplies.com]

Troubleshooting & Optimization

Improving solubility of 2-(2-Chlorobenzenesulfonamido)acetic acid in aqueous buffers

Technical Support Center: Solubility Optimization Guide Topic: Improving Solubility of 2-(2-Chlorobenzenesulfonamido)acetic acid in Aqueous Buffers Case ID: SOL-2CB-AA-001

Executive Summary: The Compound Profile

To effectively solubilize This compound , you must treat it as a weak organic acid with distinct pH-dependent behavior.

-

Chemical Nature: N-substituted glycine derivative.

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): The primary ionization center (pKa ≈ 3.5–4.0).

-

Sulfonamide (-SO₂NH-): Generally stable but contributes to the molecule's polar surface area.

-

Chlorobenzene Tail: Lipophilic moiety responsible for poor intrinsic water solubility.

-

-

Solubility Behavior:

-

pH < 4 (Acidic): Protonated, neutral form. Insoluble (High risk of precipitation).

-

pH > 5 (Neutral/Basic): Ionized, anionic form (Carboxylate). Soluble .

-

Module 1: The Solubility Logic (Mechanistic Insight)

Why is my compound crashing out? The most common failure mode is the "Kinetic Trap." Researchers often add the solid powder directly to a neutral buffer (pH 7.4). Although the compound is thermodynamically soluble at this pH, the solid surface is hydrophobic (due to the chlorobenzene ring) and acidic. The local pH at the solid-liquid interface drops, preventing dissolution.

The Solution: The "pH-Shift" or "Co-solvent Spike" Strategy. You must fully dissolve the compound in a favorable state (organic solvent or high pH) before introducing it to the final experimental buffer.

Module 2: Step-by-Step Optimization Protocols

Protocol A: The "DMSO Spike" Method (Recommended for Bio-Assays)

Best for: High-throughput screening, cell assays (final DMSO < 1%).

-

Preparation of Stock Solution:

-

Dissolve solid this compound in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10 mM or 50 mM).

-

Tip: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 30°C.

-

-

Dilution Step (Critical):

-

Prepare your aqueous buffer (e.g., PBS, HEPES) at a pH slightly higher than your target (e.g., pH 7.5 or 8.0).

-

Slowly add the DMSO stock to the buffer while vortexing rapidly.

-

Why? Rapid dispersion prevents the formation of micro-aggregates that occur if the DMSO "slug" hits the water statically.

-

Protocol B: The "Alkaline Dissolution" Method (Solvent-Free)

Best for: Animal studies or assays sensitive to organic solvents.

-

Weighing: Weigh the required amount of solid compound.

-

Alkalinization: Add 1.0 molar equivalent of 0.1 M NaOH (Sodium Hydroxide).

-

Dilution: Add water or buffer to reach ~90% of the final volume.

-

Back-Titration: Gently adjust the pH back to physiological levels (pH 7.4) using dilute HCl.

-

Warning: Do not overshoot below pH 5.0, or the compound will precipitate.

-

Module 3: Troubleshooting & FAQs

Q1: The solution looks clear, but my assay results are erratic. Why?

A: You likely have Micro-Precipitation . Even if the solution appears clear to the naked eye, sub-micron aggregates may have formed.

-

Diagnostic: Shine a laser pointer through the solution (Tyndall Effect).[3] If you see a beam path, you have suspended particles.[3]

-

Fix: Filter the solution through a 0.22 µm PVDF or PES membrane. Note: Nylon filters may bind sulfonamides.

Q2: Can I use PBS (Phosphate Buffered Saline)?

A: Yes, but with caution. PBS has a poor buffering capacity at pH > 7.5. If your compound is acidic, adding it to PBS might lower the pH locally, causing precipitation.

-

Recommendation: Use HEPES or Tris buffers (50 mM) for better stability at pH 7.5–8.0.

Q3: What is the maximum solubility I can expect?

A:

| Solvent / Condition | Est. Solubility Limit | Notes |

|---|---|---|

| Water (pH 2.0) | < 0.1 mg/mL | Insoluble (Protonated form) |

| PBS (pH 7.4) | 1 - 5 mg/mL | Soluble (Ionized form) |

| DMSO | > 50 mg/mL | Excellent Stock Solvent |

| Ethanol | ~ 10 mg/mL | Moderate Solubility |

Module 4: Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for solubilizing this compound based on your specific application needs.

Figure 1: Decision tree for solubilizing this compound based on experimental constraints.

References

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility of organic acids in drug discovery).

-

Serjeant, E. P., & Dempsey, B. (1979).[4] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Foundational data for carboxylic acid pKa values).

-

BenchChem Technical Support. (2025). Troubleshooting Solubility Issues for Hydrophobic Compounds. (General guidelines for pH adjustment and co-solvents).

-

PubChem. (2025). Compound Summary: this compound.[5] National Library of Medicine.

Sources

- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 2. Glycine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. This compound | 923680-89-1 | Benchchem [benchchem.com]

Troubleshooting low yields in 2-chlorobenzenesulfonamide synthesis

Subject: Troubleshooting Low Yields in 2-Chlorobenzenesulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The "Ortho" Trap

Welcome to the Reaction Optimization Center. Based on your ticket regarding "low yields" in 2-chlorobenzenesulfonamide synthesis, my diagnostic assessment suggests you are likely falling into one of two common traps: Regioselectivity Mismatch or Hydrolytic Decomposition .

The synthesis of the ortho isomer (2-chlorobenzenesulfonamide) is significantly more challenging than the para isomer due to steric hindrance. If you are attempting direct chlorosulfonation of chlorobenzene, your low yield is chemically pre-determined.

This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic realities of this synthesis.

Module 1: Route Diagnostics (The Root Cause)

The Problem: Direct Chlorosulfonation Fails for the 2-Isomer

If you are reacting chlorobenzene with chlorosulfonic acid (

-

Result: You typically obtain ~70-80% 4-chlorobenzenesulfonyl chloride and only ~20-30% of the desired 2-isomer .

-

Symptom: You isolate a large amount of solid, but NMR shows it's mostly the wrong isomer, or your yield of the specific 2-isomer is <30% after purification.

The Solution: The Meerwein (Diazo) Strategy

To guarantee high yields of the 2-isomer, you must switch to 2-Chloroaniline as your starting material. This route uses diazotization followed by the Meerwein sulfochlorination, fixing the sulfonyl group exactly at the ortho position.

Decision Matrix: Route Selection

Figure 1: Decision matrix for selecting the synthetic route based on regioselectivity requirements.

Module 2: Technical Protocols

Protocol A: The High-Fidelity Route (Recommended)

Target: Synthesis from 2-Chloroaniline via Diazonium Salt.

Mechanism: Sandmeyer-type reaction using

Reagents:

-

2-Chloroaniline (1.0 eq)

- (1.1 eq) / HCl (Conc.)

-

(gas) or

- (Catalytic, 0.05 eq)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Optimization:

-

Diazotization (The Cold Step):

-

Dissolve 2-chloroaniline in a mixture of glacial acetic acid and conc. HCl.

-

Cool to -5°C to 0°C . Critical: Temperature >5°C causes diazonium decomposition to phenols (tar).

-

Add

(aq) dropwise. Maintain temp <0°C. Stir for 30 min.

-

-

Sulfochlorination (The Meerwein Step):

-

In a separate vessel, saturate glacial acetic acid with

gas (or add sodium metabisulfite). Add -

Pour the cold diazonium solution into the

mixture. -

Observation: Vigorous gas evolution (

). This drives the reaction.[2] -

Why this works: The copper catalyzes the radical transfer of the sulfonyl group to the position vacated by

.

-

-

Quench:

-

Pour onto ice water. The 2-chlorobenzenesulfonyl chloride will precipitate as an oil or solid. Filter/extract immediately. Do not store this intermediate.

-

Protocol B: The Amination (Stopping the Loss)

Issue: Sulfonyl chlorides are unstable. They hydrolyze to sulfonic acids (water-soluble) in the presence of water/heat, leading to massive yield loss during the final step.

Reaction:

Troubleshooting Table: Amination Variables

| Variable | Common Mistake | Optimized Condition | Technical Rationale |